(-)-trans-Tetramethrin

sodium channel modulation pyrethroid type I stereoselective antagonism

(−)-trans-Tetramethrin (CAS 1166-48-9) is the [1S,3S]-trans stereoisomer of the synthetic Type I pyrethroid insecticide tetramethrin, first commercialized in the 1960s and recognized for rapid knockdown of flying and crawling insect pests. Unlike technical-grade tetramethrin—a mixture of four stereoisomers—this single-isomer compound exhibits stereospecific binding at voltage-gated sodium channels, where it occupies the binding site without activating the channel, thereby antagonizing the active (+)-isomers.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
CAS No. 1166-48-9
Cat. No. B12781773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-trans-Tetramethrin
CAS1166-48-9
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
InChIInChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m0/s1
InChIKeyCXBMCYHAMVGWJQ-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Procurement Guide for (−)-trans-Tetramethrin (CAS 1166-48-9): A Stereochemically-Defined Pyrethroid for Insecticide Formulation


(−)-trans-Tetramethrin (CAS 1166-48-9) is the [1S,3S]-trans stereoisomer of the synthetic Type I pyrethroid insecticide tetramethrin, first commercialized in the 1960s and recognized for rapid knockdown of flying and crawling insect pests. Unlike technical-grade tetramethrin—a mixture of four stereoisomers—this single-isomer compound exhibits stereospecific binding at voltage-gated sodium channels, where it occupies the binding site without activating the channel, thereby antagonizing the active (+)-isomers [1] [2]. This unique stereochemical interaction underpins its differential biological, pharmacokinetic, and ecotoxicological profile relative to both racemic tetramethrin and other “knockdown-class” pyrethroids.

Why (−)-trans-Tetramethrin Cannot Be Freely Substituted by Racemic Tetramethrin or Other Pyrethroids


Generic substitution among pyrethroid insecticides is confounded by profound stereochemical, pharmacokinetic, and ecotoxicological differences. (−)-trans-Tetramethrin differs from its (+)-trans antipode not merely in potency but in mechanism: it binds sodium channels as an antagonist that blocks the action of active isomers [1]. Compared with the cis-isomer, the trans-isomer exhibits a 1.7-fold longer plasma half-life (125 min vs. 72 min), a reversal of the dominant excretory route from fecal to urinary (64 % urine for trans vs. 26 % for cis), and higher biliary concentrations of intact parent compound [2]. In aquatic toxicity testing, the acute immobilization of Daphnia magna is attributable specifically to the trans-1 enantiomer, with a documented 95 % isomerization into trans-1 in the organism's presence [3]. These non-interchangeable properties mean that selecting the correct stereoisomer is critical for both efficacy prediction and environmental risk compliance.

Quantitative Differential Evidence for (−)-trans-Tetramethrin Versus Closest Analogs


Stereospecific Sodium Channel Antagonism: (−)-trans-Tetramethrin Blocks Active (+)-Isomer Binding

In isolated crayfish and squid giant axon preparations, (−)-trans-tetramethrin alone produces no repetitive discharges, but when applied prior to (+)-trans-tetramethrin, it completely prevents the active isomer from inducing repetitive after-discharges. The (+)-trans isomer elicits robust repetitive firing at nanomolar concentrations, while the (−)-trans isomer exhibits zero agonistic activity and functions as a competitive antagonist at the sodium channel binding site [1]. This stereospecific blockade is also observed for the cis pair: (−)-cis-tetramethrin inhibits the action of (+)-cis-tetramethrin [2]. The authors conclude that (−)-isomers bind to a ‘negative allosteric site’ or directly occupy the pyrethroid binding locus without triggering the modified open state [1] [2].

sodium channel modulation pyrethroid type I stereoselective antagonism

Trans-Isomer Pharmacokinetic Advantage: 1.7× Longer Plasma Half-Life and Altered Excretion Route Versus Cis-Tetramethrin

In a controlled rat pharmacokinetic study (i.v. 0.25 mg/kg), the terminal plasma half-life (t½β) of (1R, trans)-tetramethrin was 125 min, compared to 72 min for the (1R, cis)-isomer — a 1.7-fold difference [1]. The dominant excretory pathway was inverted: 64 % of the trans-isomer radioactivity was recovered in urine vs. 29 % in feces, whereas the cis-isomer excreted 26 % in urine vs. 69 % in feces [1]. Biliary concentrations of intact parent compound and metabolites (TPI, MTI) were higher for the trans-isomer, and the trans-isomer underwent enterohepatic circulation that was not observed for the cis-isomer [1]. The isolated perfused rat liver model confirmed that bile from trans-isomer perfusions contained higher concentrations of parent compound and metabolites [2].

pharmacokinetics metabolism biliary excretion stereoselective disposition

Aquatic Ecotoxicity Attribution: Acute Toxicity to Daphnia Magna Isolates to the Trans-1 Enantiomer

Using a cyclodextrin-micellar electrokinetic chromatography method that resolved tetramethrin's four stereoisomers for the first time, Greño et al. (2021) determined that the acute immobilization of Daphnia magna (EC₅₀, 72 h) by tetramethrin was 1.8 mg/L, and crucially that this toxicity was attributable to the trans-1 enantiomer [1] [2]. A 95 % isomerization of tetramethrin into the trans-1 enantiomer was observed in the presence of D. magna, indicating that the organism selectively converts or concentrates the trans-1 form [1] [2]. The study also provided the first evidence of an oxidative stress-mediated mode of action for tetramethrin on D. magna [1]. This is in contrast to non-enantioselective pyrethroids such as permethrin and cypermethrin, where ecotoxicity is distributed across isomers.

ecotoxicity enantioselective toxicity Daphnia magna oxidative stress

Highest PBO Synergism Factor Among Pyrethroids: 43- to >216-Fold Potentiation Enables Resistance-Breaking Formulations

In a direct comparative topical-application study against three stored-product beetle strains (Tribolium castaneum, susceptible Sitophilus granarius, and pyrethrin-resistant S. granarius), tetramethrin exhibited the highest synergism factors with piperonyl butoxide (PBO) of any compound tested. Synergism factors for tetramethrin ranged from 43 to >216 across the three strains, compared with factors of 1–37 for the other pyrethroids (bioresmethrin, resmethrin, bioallethrin, allethrin) against susceptible strains [1]. When synergized, tetramethrin plus PBO rose from the least toxic compound to the third most toxic against both S. granarius strains [1]. This contrasts sharply with bioresmethrin, which was 16× more toxic than pyrethrins when unsynergized but gained only 4- to 31-fold from PBO addition [1].

synergism piperonyl butoxide resistance management metabolic detoxification

Knockdown Potency Ranking: Tetramethrin Ranks Most Potent Knockdown Agent Among 10 Pyrethroids Against Susceptible Lepidoptera Larvae

In a residual-film assay comparing DDT and 10 pyrethroids against susceptible and resistant diamondback moth (Plutella xylostella) larvae, tetramethrin was explicitly identified as “the most potent knockdown agent against susceptible larvae” despite not being highly toxic (i.e., low 24-h mortality) [1]. Among the tested compounds—including permethrin, cypermethrin, deltamethrin, fenvalerate, fluvalinate, and flucythrinate—tetramethrin produced the fastest knockdown (earliest time to prostration). In contrast, fluvalinate and flucythrinate were “least effective as knockdown as well as killing agents” [1]. The study further noted that “pyrethroids with primary alcohol esters produced more acute symptoms than those with secondary alcohol esters,” consistent with tetramethrin's Type I structural class lacking an α-cyano group [1].

knockdown activity Plutella xylostella pyrethroid comparison type I pyrethroid

Trans-Isomer Exhibits Higher Cytotoxic Potency and Distinct Metabolite Profile Relative to Cis- and Racemic Tetramethrin

In a systematic stereoselectivity evaluation of tetramethrin enantiomers, the trans (+)-1R,3R-tetramethrin (the antipode of (−)-trans-tetramethrin) showed the strongest inhibition effect on PC12 rat pheochromocytoma cells among rac-tetramethrin and all four individual enantiomers [1]. The study employed an HPLC-MS/MS method to quantify stereoisomer-specific cytotoxicity, bioaccumulation, and degradation in earthworms, soils, vegetables, and fruits [1]. While (−)-trans-tetramethrin itself showed lower cytotoxicity than its (+)-antipode, the stereochemical pairing is critical: the trans configuration dictates both cellular potency and environmental degradation rates, with trans enantiomers degrading more slowly than cis enantiomers in soil matrices [2].

stereoselective cytotoxicity PC12 cells enantiomer comparison metabolite profile

Evidence-Backed Application Scenarios for (−)-trans-Tetramethrin in Research and Industrial Insecticide Development


Sodium Channel Pharmacology Probe: Mapping Pyrethroid Binding Sites via Stereospecific Antagonism

(−)-trans-Tetramethrin serves as a critical probe molecule for sodium channel research because it binds to the pyrethroid site with high affinity but zero agonistic activity, enabling competitive displacement studies that map binding-site topography. Its ability to prevent (+)-trans-tetramethrin-induced repetitive discharges in squid and crayfish giant axons [1] [2] makes it an essential tool for distinguishing Type I from Type II pyrethroid binding domains and for screening novel sodium channel modulators in neuropharmacology and insecticide resistance research.

Enantiopure Reference Standard for Chiral Analytical Method Development and Regulatory Compliance

The unambiguous attribution of Daphnia magna acute toxicity to the trans-1 enantiomer (EC₅₀ 72 h = 1.8 mg/L) [1] and the demonstration of 95 % isomerization to trans-1 in the organism's presence [2] establish (−)-trans-tetramethrin as the mandatory enantiopure reference standard for environmental monitoring laboratories. Chiral LC-MS/MS and MEKC methods require this single isomer for calibration, enabling regulatory-compliant ecotoxicity assessment that distinguishes trans-isomer contributions from cis-isomer and racemic background.

Resistance-Breaking Co-Formulation Development with Piperonyl Butoxide

Tetramethrin's uniquely high PBO synergism factor (43 to >216 across insect strains) [1] makes it the preferred knockdown partner in binary mixtures designed to overcome metabolic resistance. Formulators developing aerosols, mosquito coils, and space sprays for pyrethroid-resistant populations can leverage this exceptionally amplifiable toxicity to achieve efficacy with lower total pyrethroid loading, relying on tetramethrin's rapid knockdown complemented by PBO's oxidase inhibition.

Pharmacokinetic Modeling of Pyrethroid Isomer Disposition in Mammalian Toxicology

The 1.7-fold longer plasma half-life (125 min vs. 72 min) [1] and reversed excretory partitioning (64 % urine vs. 26 % for cis) [1] of the trans-isomer provide essential input parameters for physiologically-based pharmacokinetic (PBPK) models used in human health risk assessment. (−)-trans-Tetramethrin, as a single-isomer standard, allows toxicologists to calibrate compartmental models without confounding by isomer mixtures, improving the accuracy of internal dose predictions under regulatory frameworks such as the EPA's Pyrethroid Cumulative Risk Assessment.

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